molecular formula C13H9N3O4S2 B2966465 N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide CAS No. 306735-52-4

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2966465
CAS No.: 306735-52-4
M. Wt: 335.35
InChI Key: RLWHYLRJFAHRSF-UHFFFAOYSA-N
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Description

“N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide” is a complex organic compound. It contains a benzo[d]thiazole ring, which is a common structure in many biologically active compounds . The compound also includes a nitrofuran group, which is often found in antibacterial drugs, and a carboxamide group, which is a functional group that appears in many drug molecules.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, along with the attached methylthio, nitrofuran, and carboxamide groups. The exact structure would depend on the specific locations of these groups on the benzo[d]thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrofuran and carboxamide groups, both of which are polar and could participate in various chemical reactions. The benzo[d]thiazole ring might also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrofuran and carboxamide groups could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, as well as its spectral properties, would also depend on its specific molecular structure .

Scientific Research Applications

Antiparasitic and Antimicrobial Activity

Thiazolides, including derivatives of nitazoxanide (NTZ), exhibit a broad spectrum of activities against a variety of pathogens. These compounds are effective against helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. The presence of a nitro group on the thiazole ring is essential for activity against anaerobic or microaerophilic parasites and bacteria. Intracellular parasites and viruses are susceptible to non-nitro-thiazolides, possibly due to different mechanisms of action. Nitro- and bromo-thiazolides have also shown effectiveness against proliferating mammalian cells, indicating a potential for antitumor applications. The reduction of the nitro group into a toxic intermediate and the triggering of apoptosis in mammalian cells are proposed mechanisms of action for these compounds (Hemphill, Müller, & Müller, 2012).

Antitumor Activity

Benzothiazole derivatives have been investigated for their antitumor potential. A derivative, based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, showed selective cytotoxicity against tumorigenic cell lines, leading to the design of biologically stable derivatives with excellent inhibitory effects on tumor growth (Yoshida et al., 2005).

Antibacterial and Antifungal Activity

Thiazolide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. A series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide compounds exhibited activity against selected bacteria and fungi, highlighting the pharmaceutical importance of these compounds in developing new antimicrobial agents (Samadhiya, Sharma, & Srivastava, 2013).

Antileishmanial Activity

Novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties were synthesized and showed good in vitro anti-leishmanial activity against the promastigote form of Leishmania major, indicating potential for the development of new treatments for leishmaniasis (Tahghighi et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Many benzo[d]thiazole derivatives are biologically active and could potentially have toxic effects. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the known activities of similar compounds, it could potentially have interesting pharmacological properties. Additionally, further studies could explore the compound’s physical and chemical properties, as well as its safety profile .

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S2/c1-21-13-15-8-3-2-7(6-10(8)22-13)14-12(17)9-4-5-11(20-9)16(18)19/h2-6H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWHYLRJFAHRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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